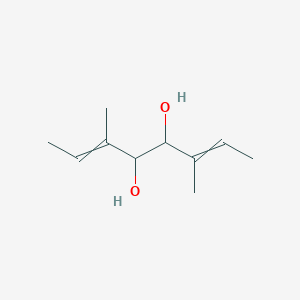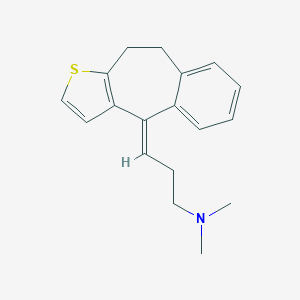
3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine, commonly known as DBCO-NHS ester, is a chemical compound used in scientific research for bioconjugation and labeling of biomolecules. It is a heterobifunctional reagent that contains both an N-hydroxysuccinimide (NHS) ester and a cyclooctyne group. The NHS ester reacts with primary amines on biomolecules, while the cyclooctyne group reacts with azides in the presence of a copper catalyst. This allows for the site-specific labeling and modification of biomolecules.
作用机制
The mechanism of action of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester involves the reaction of the 3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester with primary amines on biomolecules, forming a stable amide bond. The cyclooctyne group then reacts with azides in the presence of a copper catalyst, forming a triazole linkage. This allows for the site-specific labeling and modification of biomolecules.
Biochemical and Physiological Effects:
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has no known biochemical or physiological effects as it is used solely for labeling and modification of biomolecules in scientific research.
实验室实验的优点和局限性
The advantages of using DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in lab experiments include its high reactivity and specificity for primary amines, allowing for site-specific labeling and modification of biomolecules. It also has a long shelf life and is stable in a wide range of pH and temperature conditions. However, the limitations of using DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester include the requirement for a copper catalyst for the cyclooctyne-azide reaction, which can be toxic to cells. It also requires careful optimization of reaction conditions to avoid non-specific labeling.
未来方向
For the use of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in scientific research include the development of new bioconjugation strategies and the optimization of labeling and modification protocols. It also has potential applications in the development of targeted drug delivery systems and the study of protein-protein interactions. Further research is needed to fully explore the potential of DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester in these areas.
合成方法
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester can be synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the synthesis of 2,5-dibromothiophene, which is then converted to 2,5-dibromo-3-thiophenecarboxaldehyde. This aldehyde is then reacted with N,N-dimethyl-1,3-propanediamine to form the DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester.
科学研究应用
DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has a wide range of applications in scientific research. It is commonly used for bioconjugation and labeling of biomolecules such as proteins, peptides, and nucleic acids. This allows for the visualization and tracking of biomolecules in cells and tissues. DBCO-3-(9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)-N,N-dimethyl-1-propanamine ester has also been used for the development of biosensors and drug delivery systems.
属性
CAS 编号 |
14942-31-5 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
(3E)-N,N-dimethyl-3-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)propan-1-amine |
InChI |
InChI=1S/C18H21NS/c1-19(2)12-5-8-16-15-7-4-3-6-14(15)9-10-18-17(16)11-13-20-18/h3-4,6-8,11,13H,5,9-10,12H2,1-2H3/b16-8+ |
InChI 键 |
ZDYPMKZEUSYJQI-LZYBPNLTSA-N |
手性 SMILES |
CN(C)CC/C=C\1/C2=C(CCC3=CC=CC=C31)SC=C2 |
SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
规范 SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)SC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
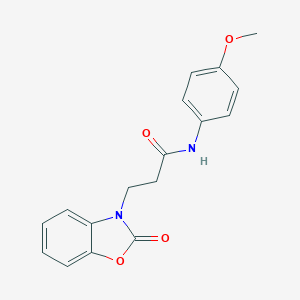
![(4Z)-3-oxo-4-[(1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B228103.png)

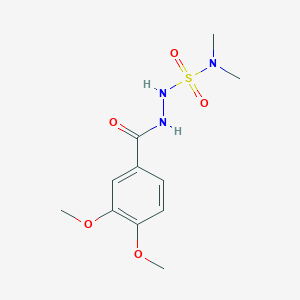
![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)
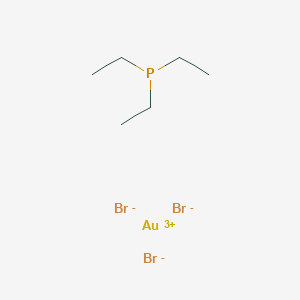

![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
